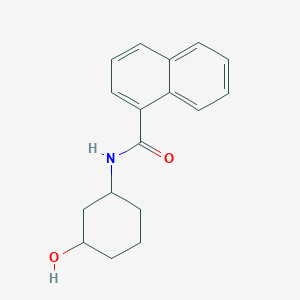

N-(3-hydroxycyclohexyl)-1-naphthamide

Description

N-(3-hydroxycyclohexyl)-1-naphthamide is an amide derivative featuring a naphthalene ring system linked to a hydroxy-substituted cyclohexyl group via a carbonyl bridge. The hydroxycyclohexyl moiety may enhance solubility or enable hydrogen bonding, while the naphthamide core provides aromatic rigidity .

Properties

IUPAC Name |

N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c19-14-8-4-7-13(11-14)18-17(20)16-10-3-6-12-5-1-2-9-15(12)16/h1-3,5-6,9-10,13-14,19H,4,7-8,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBSDBDVQBCZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxycyclohexyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with 3-hydroxycyclohexylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxycyclohexyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.

Scientific Research Applications

N-(3-hydroxycyclohexyl)-1-naphthamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclohexyl)-1-naphthamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and the amide moiety play crucial roles in these interactions, potentially forming hydrogen bonds or participating in other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (Compound 4e)

- Structural Differences: The target compound has a 3-hydroxycyclohexyl group, whereas Compound 4e (from ) includes a 2-aminooxazol-4-yl and benzyloxy substituents on the phenyl ring. The aminooxazole and benzyloxy groups in 4e introduce additional hydrogen-bonding and π-π stacking capabilities, which are absent in N-(3-hydroxycyclohexyl)-1-naphthamide.

Physical Properties :

- Compound 4e has a melting point of 195–197°C and distinct IR peaks at 3295 cm⁻¹ (N–H stretch) and 1644 cm⁻¹ (C=O stretch) . These values suggest strong intermolecular interactions, likely due to its polar substituents .

- N-(3-hydroxycyclohexyl)-1-naphthamide’s melting point and spectroscopic data are unreported but may differ due to reduced polarity compared to 4e.

Naphthalen-1-yl-(4-pentoxynaphthalen-1-yl)methanone

- Structural Differences: This compound (from ) replaces the amide group in the target molecule with a ketone and adds a pentoxy chain.

Functional Implications :

3-Chloro-N-phenyl-phthalimide

Structural Differences :

- Applications: Used as a monomer for polyimide synthesis due to its anhydride-forming capability. The chlorine atom facilitates polymerization reactions, a feature absent in this compound .

N-Hydroxyoctanamide

- Structural Differences: A simpler amide with a linear hydroxyoctanoyl chain (). Lacks aromaticity and cyclohexyl groups.

Physicochemical Properties :

Data Table: Key Properties of Compared Compounds

Biological Activity

N-(3-hydroxycyclohexyl)-1-naphthamide is a compound that has garnered interest in pharmacological research, particularly due to its potential as a positive allosteric modulator of the muscarinic M1 receptor. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

This compound operates primarily through its interaction with the muscarinic M1 receptor. As a positive allosteric modulator, it enhances the receptor's response to acetylcholine without directly activating the receptor itself. This modulation can lead to improved cognitive functions and may have implications for treating conditions such as Alzheimer's disease and schizophrenia .

Pharmacological Studies

Research indicates that compounds like this compound can significantly influence neurotransmitter activity:

- Positive Allosteric Modulation : By binding to an allosteric site on the M1 receptor, this compound increases the efficacy of acetylcholine, which is crucial for memory and learning processes .

- Therapeutic Potential : Studies suggest that such modulators could be beneficial in treating cognitive impairments associated with neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects and therapeutic applications of this compound:

- Cognitive Enhancement : In animal models, administration of this compound has shown improvements in memory tasks, indicating its potential use in cognitive disorders .

- Neuroprotective Effects : Research has suggested that this compound may protect neurons from damage associated with oxidative stress, further supporting its role in neurodegenerative disease treatment .

- Side Effects Profile : While promising, some studies note that compounds acting on muscarinic receptors can produce side effects such as nausea and sweating, which need to be considered in clinical applications .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.